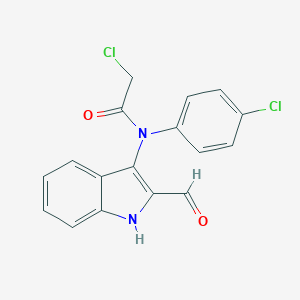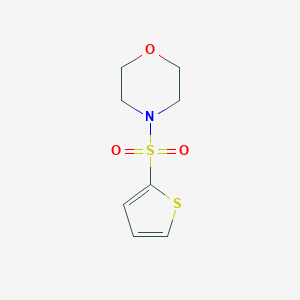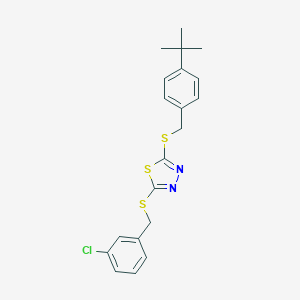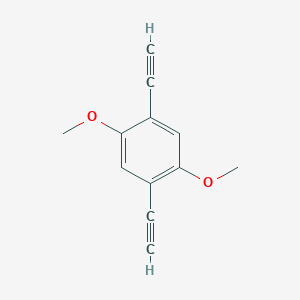
Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)-, also known as CF3I, is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- is not fully understood, but it is thought to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit certain enzymes involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit certain enzymes involved in the inflammatory response, and have activity against a variety of cancer cell lines. Additionally, Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- has been shown to have low toxicity and good stability, making it a promising compound for further study.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- is its potential as a new lead compound for the development of anti-cancer and anti-inflammatory agents. Additionally, Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- has been shown to have low toxicity and good stability, making it a promising compound for further study. However, one limitation of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the study of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)-. One direction is the development of new synthetic methods that may be more efficient or cost-effective than the current method. Another direction is the study of the mechanism of action of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)-, which may lead to the development of new anti-cancer and anti-inflammatory agents. Additionally, the study of the pharmacokinetics and pharmacodynamics of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- may provide important information for the development of future therapeutic agents.
Méthodes De Synthèse
The synthesis of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- involves a multistep process that begins with the reaction of 4-chloroaniline and 2-formylindole in the presence of a catalyst. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product. This method has been optimized to produce high yields of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- with high purity.
Applications De Recherche Scientifique
Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit certain enzymes.
Propriétés
Numéro CAS |
182123-52-0 |
|---|---|
Nom du produit |
Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- |
Formule moléculaire |
C17H12Cl2N2O2 |
Poids moléculaire |
347.2 g/mol |
Nom IUPAC |
2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-9-16(23)21(12-7-5-11(19)6-8-12)17-13-3-1-2-4-14(13)20-15(17)10-22/h1-8,10,20H,9H2 |
Clé InChI |
SFVLUCLHDXIFRP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(N2)C=O)N(C3=CC=C(C=C3)Cl)C(=O)CCl |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2)C=O)N(C3=CC=C(C=C3)Cl)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B186837.png)

![2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole](/img/structure/B186840.png)




![6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186847.png)
![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)




